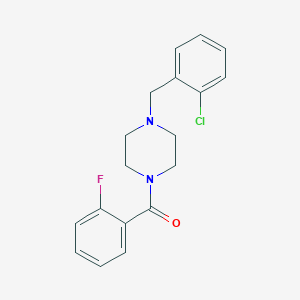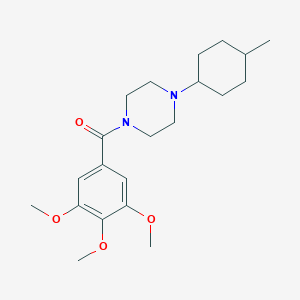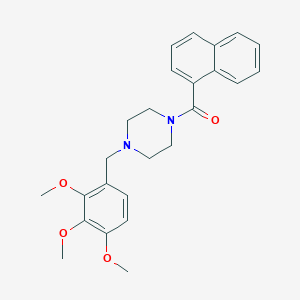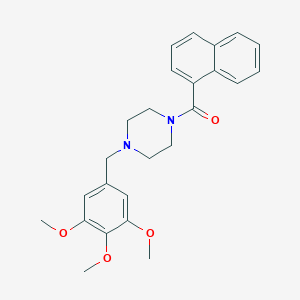methanone](/img/structure/B248577.png)
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PSP was initially developed as a kappa opioid receptor agonist, which means it has the ability to activate the kappa opioid receptor in the brain. The kappa opioid receptor is involved in various physiological processes, including pain perception, mood regulation, and addiction.
Applications De Recherche Scientifique
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to have analgesic effects in animal models of pain, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be a useful alternative to traditional opioid drugs for pain management. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have anti-addictive effects, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be useful in the treatment of drug addiction.
Mécanisme D'action
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone exerts its effects by binding to and activating the kappa opioid receptor in the brain. Activation of the kappa opioid receptor has been shown to produce analgesic effects, as well as anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have some activity at the mu opioid receptor, which is another target for traditional opioid drugs.
Biochemical and Physiological Effects
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to produce some side effects, including nausea, vomiting, and respiratory depression. However, these side effects appear to be less severe than those associated with traditional opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone also has a well-defined mechanism of action, which makes it a useful tool for studying the kappa opioid receptor and its role in pain and addiction. However, there are some limitations to the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some activity at the mu opioid receptor, which may complicate the interpretation of results. Additionally, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some side effects, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone analogs that have improved potency and selectivity for the kappa opioid receptor. Another area of interest is the study of the long-term effects of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone on pain and addiction. Finally, there is interest in the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in combination with other drugs for the treatment of pain and addiction. Overall, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of piperidine and pyrrolidine with a sulfonyl chloride compound. The resulting intermediate is then reacted with a ketone compound to form [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. The synthesis of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Propriétés
Nom du produit |
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone |
|---|---|
Formule moléculaire |
C16H22N2O3S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-4-5-11-17)14-7-6-12-18(13-14)22(20,21)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2 |
Clé InChI |
JPMJBFARDARQBI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chloro-phenoxy)-1-[4-(3-fluoro-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B248494.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)

![Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)
![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B248517.png)